molecular formula C23H28N2O B1295481 p-Cyanobenzylidene p-nonyloxyaniline CAS No. 67363-89-7

p-Cyanobenzylidene p-nonyloxyaniline

Cat. No. B1295481
CAS RN: 67363-89-7
M. Wt: 348.5 g/mol
InChI Key: JWMSIRWJOWLGNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to p-Cyanobenzylidene p-nonyloxyaniline involves the reaction of aromatic aldehydes with cyclohexanone derivatives to produce various arylidene compounds. For instance, the synthesis of N-substituted arylidene derivatives, including thioxopyrimidine and thiazolopyrimidine, starts from 2-methyl-cyclohexanone reacting with aromatic aldehydes to yield 2,6-dibenzylidene-3-methylcyclohexanone . Similarly, the synthesis of β-p-substituted benzyl-L-aspartates, which are structurally related to the cyanobenzylidene group, involves the preparation of homopolymers and copolymers with β-benzyl-L-aspartate .

Molecular Structure Analysis

The molecular structure of compounds containing the cyanobenzylidene moiety has been studied using various spectroscopic methods and theoretical calculations. For example, the structure of N-(4-cyanobenzylidene)-aniline and its isotopomers was investigated through vibrational spectra and ab initio calculations, providing insights into the electronic density distribution and structural changes upon conversion to monomeric dianions . The crystal structures of p-halo-N-(p-cyanobenzylidene)aniline and p-cyano-N-(p-halobenzylidene)aniline have been determined, revealing interactions that form two-dimensional sheets and the influence of substituents on molecular packing .

Chemical Reactions Analysis

The reactivity of cyanobenzylidene compounds has been explored in various chemical reactions. For instance, the N-o-nitrobenzylidene derivatives of anilines have been cyclized with potassium cyanide in methanol to yield cinnoline oxides, with the reaction pathway involving the formation of indazole oxides as intermediates . The presence of electron-withdrawing groups such as the cyano group can significantly affect the reactivity and outcome of these cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanobenzylidene derivatives are influenced by their molecular structure and substituents. The mesomorphic properties of Schiff base esters containing the cyanobenzylidene group have been studied, revealing that these compounds exhibit thermotropic liquid crystalline behavior, with the presence of smectic and nematic phases depending on the substituents . The study of dibenzylidene derivatives of cyclohexanone, which are structurally related to cyanobenzylidene compounds, has shown that the electrochemical properties, such as oxidation and reduction potentials, are dependent on the substituents in the benzene rings .

Scientific Research Applications

Liquid Crystalline Properties

p-Cyanobenzylidene p-nonyloxyaniline (pCBpNOA) has been extensively studied for its properties in liquid crystalline states. Research has explored its translational order parameter in different phases, particularly focusing on smectic phases. This compound, along with others like p-decyloxybenzylidene p-butylaniline, has been analyzed using X-ray intensity data to understand its structural properties in various temperature conditions (Vinutha et al., 2015).

Surface Tension Characteristics

The surface tension of pCBpNOA, specifically its variant p-cyanobenzylidene p'-n-octyloxyaniline (CBOOA), has been studied across its smectic A, nematic, and isotropic phases. Significant changes in surface tension-temperature characteristics have been observed at different phase transitions, providing insights into the molecular interactions at various states (Krishnaswamy & Shashidhar, 1977).

Phase Transition Analysis

Fourier transform infrared spectrometry has been used to study the phase transitions of pCBpNOA. This research focuses on the behavior of the CN stretching band and how its frequency, intensity, and shape change with temperature, correlating these changes with different mesogenic states (Zhang & Gilpin, 1993).

Crystal Structure Examination

The crystal structure of pCBpNOA and related compounds has been analyzed to understand the molecular interactions and structural arrangements. This study provides detailed insights into the spatial arrangement of molecules and intermolecular interactions in different crystalline states (Ojala et al., 2001).

properties

IUPAC Name

4-[(4-nonoxyphenyl)iminomethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-2-3-4-5-6-7-8-17-26-23-15-13-22(14-16-23)25-19-21-11-9-20(18-24)10-12-21/h9-16,19H,2-8,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMSIRWJOWLGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233769
Record name 4-[[[4-(Nonyloxy)phenyl]imino]methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Cyanobenzylidene p-nonyloxyaniline

CAS RN

67363-89-7
Record name 4-[[[4-(Nonyloxy)phenyl]imino]methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67363-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Cyanobenzylidene p-nonyloxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067363897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[[[4-(Nonyloxy)phenyl]imino]methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Vinutha, MK Usha, R Somashekar… - drive.google.com
… order parameter have been computed in smectic phases of two Schiff base liquid crystalline compounds namely i) a cynomesogen, p-Cyanobenzylidene p-Nonyloxyaniline (CBNOA), …
Number of citations: 0 drive.google.com
N Vinutha, MK Usha, R Somashekar… - Phase …, 2015 - Taylor & Francis
… In this paper, we report translational order parameter in two liquid crystalline compounds, namely, p-cyanobenzylidene p-nonyloxyaniline and p-decyloxybenzylidene p-butylaniline at …
Number of citations: 6 www.tandfonline.com
I Khan, KR Sudhindra, D Geetha… - 2016 International …, 2016 - ieeexplore.ieee.org
… For the present investigation 6-cyano-2-napthlys 4heptylcyclohexane carboxylate and p-cyanobenzylidene p-nonyloxyaniline are the new and novel class of liquid crystalline …
Number of citations: 3 ieeexplore.ieee.org

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